molecular formula C9H14O4 B8583395 Tert-butyl (2R)-5-oxooxolane-2-carboxylate

Tert-butyl (2R)-5-oxooxolane-2-carboxylate

Cat. No.: B8583395
M. Wt: 186.20 g/mol
InChI Key: YLXNLHFGLNCGEK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a tetrahydrofuran ring, which is further substituted with a carboxylate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

tert-butyl (2R)-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

YLXNLHFGLNCGEK-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCC(=O)O1

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of ®-5-oxotetrahydrofuran-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate can be achieved using flow microreactor systems. This method offers several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it can inhibit calmodulin, a protein that mediates the control of various enzymes and ion channels through calcium-binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate is unique due to its combination of a tert-butyl group and a tetrahydrofuran ring, which imparts distinct reactivity and stability compared to other tert-butyl derivatives. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.